HIV-1 TAT 48-60
Description
Overview of the HIV-1 Tat Protein and its Regulatory Functions
The HIV-1 Tat protein is a small regulatory protein, typically 86 to 101 amino acids in length, that is essential for viral replication. wikipedia.org Its primary role is to dramatically enhance the efficiency of viral gene transcription. wikipedia.org Tat achieves this by binding to a specific RNA element known as the trans-activation response element (TAR), which is located at the 5' end of all nascent HIV-1 transcripts. wikipedia.orgoncotarget.com This interaction recruits cellular factors, leading to a significant increase in the production of full-length viral RNAs, which is a crucial step in the viral life cycle. wikipedia.orgnih.gov The Tat protein itself is largely unstructured but is organized into several functional domains that govern its various activities. mdpi.com
Overview of the HIV-1 Tat Protein and its Regulatory Functions
Identification of the Basic Domain (Residues 48-60) as a Crucial Functional Region
Through systematic structural and functional studies, the Tat protein has been dissected into distinct domains, each with specific roles. nih.govresearchgate.net The region spanning amino acids 48-60 falls within the highly conserved basic domain. nih.gov This domain is characterized by a high concentration of positively charged amino acids, particularly arginine. nih.gov The specific sequence of HIV-1 TAT 48-60 is Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln. iscabiochemicals.com
This basic domain is multifunctional. It is critical for the Tat protein's ability to bind to the TAR RNA element, a key step in transcriptional activation. nih.govnih.gov Furthermore, this region contains the nuclear localization signal (NLS), which directs the protein to the nucleus where it exerts its primary function. fortunejournals.com Crucially, this domain is also responsible for the protein's ability to be taken up by other cells. nih.gov
Table 1: Functional Domains of HIV-1 Tat Protein
| Domain | Residue Range (approx.) | Key Characteristics & Functions |
|---|---|---|
| Acidic/Proline-rich | 1-21 | Proline-rich, involved in protein structuring and stabilizing membrane binding. mdpi.comnih.gov |
| Cysteine-rich | 22-37 | Highly conserved cysteine residues, important for dimerization and protein structure. mdpi.comnih.gov |
| Core | 38-48 | Hydrophobic core, essential for transactivation. mdpi.comnih.gov |
| Basic (Arginine-rich) | 48-60 | Positively charged, contains the TAR binding motif, nuclear localization signal, and is responsible for cell penetration. nih.govfortunejournals.com |
| Glutamine-rich | 60-72 | Less conserved, participates in TAR interaction. mdpi.com |
Properties
Molecular Formula |
C₇₀H₁₃₁N₃₅O₁₆ |
|---|---|
Molecular Weight |
1719.00 |
sequence |
One Letter Code: GRKKRRQRRRPPQ |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Hiv 1 Tat 48 60 Translocation and Intracellular Activity
Structural Conformation and Dynamics in Biological Environments
The ability of HIV-1 TAT 48-60 to traverse the lipid bilayer of a cell is intrinsically linked to its unique structural and dynamic properties in biological environments. Its conformation is not static but rather a dynamic interplay of its primary sequence with the surrounding molecules, including lipids and water.
Analysis of the Arginine-Rich Motif and its Cationic Properties
The core of this compound's cell-penetrating capability lies within its arginine-rich motif (ARM). This short sequence is characterized by a high density of arginine residues, which imparts a strong positive charge, or cationic nature, to the peptide at physiological pH. The guanidinium (B1211019) group of arginine is unique among amino acids in its ability to form multiple hydrogen bonds. This feature is crucial for the peptide's interaction with the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans, and the phosphate (B84403) groups of the lipid bilayer. The polycationic nature of this motif is a defining characteristic that drives its initial electrostatic attraction to the cell membrane. The specific sequence of the TAT 48-60 peptide is GRKKRRQRRRPQ. The cluster of arginine and lysine (B10760008) residues results in a high positive charge, facilitating strong electrostatic interactions with the negatively charged cell membrane.
Conformational States within Lipid Bilayers: Random Coil Characteristics
Upon interaction with lipid bilayers, the this compound peptide does not typically adopt a well-defined secondary structure like an alpha-helix or a beta-sheet. Instead, biophysical studies have shown that it largely maintains a disordered or random coil conformation. This structural flexibility is considered advantageous for translocation, as it allows the peptide to adapt its shape to the complex and dynamic environment of the lipid membrane. The lack of a rigid structure may lower the energetic barrier for insertion into and passage through the hydrophobic core of the bilayer. This is in contrast to many other membrane-active peptides that rely on forming stable amphipathic helices to disrupt the membrane.
Interplay with Hydration Shells and Solvation
The interaction of this compound with the cell membrane is a process that involves significant changes in the hydration shells of both the peptide and the lipid bilayer. In an aqueous environment, the cationic arginine residues are surrounded by a structured layer of water molecules. As the peptide approaches and binds to the membrane surface, a process of desolvation must occur. Water molecules are stripped away from both the peptide and the lipid headgroups to allow for direct interaction. This desolvation process has an energetic cost but is compensated by the favorable electrostatic interactions between the peptide and the membrane. The dynamic nature of the peptide's hydration shell is therefore a critical factor in modulating its membrane-binding affinity and subsequent translocation.
Mechanisms Governing Cellular Membrane Interaction and Internalization
The journey of the this compound peptide into the cell is a multi-step process that begins with its interaction with the outer leaflet of the plasma membrane and culminates in its internalization into the cytoplasm. The precise mechanisms are still a subject of investigation, with evidence supporting multiple pathways.
Interaction with Model Membranes and Lipid Bilayers
To dissect the molecular details of membrane interaction, researchers extensively use model membranes, such as lipid vesicles (liposomes) and supported lipid bilayers. Studies with these model systems have revealed that the initial interaction of this compound is primarily electrostatic, driven by the attraction between the peptide's positive charges and the negatively charged lipid headgroups (e.g., phosphatidylserine, phosphatidylglycerol) often present in biological membranes. This initial binding can lead to a localized increase in the concentration of the peptide on the membrane surface. Subsequent events can include the partial insertion of the peptide into the hydrophobic core of the bilayer, a process that is influenced by the lipid composition and fluidity of the membrane.
Membrane Destabilization Hypotheses
One proposed mechanism for the entry of HIV-1 Tat (48-60) involves the direct destabilization of the plasma membrane. This hypothesis suggests that the peptide interacts with the lipid bilayer in a manner that transiently compromises its integrity, allowing for translocation. Research indicates that Tat (48-60) can induce the formation of non-lamellar phases, such as rod-like or inverted micelles, in model membranes. medchemexpress.com These structures may act as intermediates during the peptide's passage across the membrane. medchemexpress.com
Further studies support the idea of membrane perturbation, suggesting that the peptide can generate transient pores or membrane defects. mdpi.comnih.gov Molecular dynamics simulations have indicated that the translocation process involves localized membrane thinning as the peptide's arginine side chains "snorkel" through the hydrophobic core to interact with phosphate groups on the opposite leaflet, pulling water molecules along and forming a temporary water pore. nih.gov However, the nature of these pores is debated, with some evidence suggesting they are small, in the nanometer range, and may only permit the passage of small molecules. nih.gov The ability of Tat (48-60) to induce saddle-splay curvature in the membrane is also considered a key factor in permeabilizing the bilayer without causing lasting damage. pnas.orgnih.gov
Electrostatic and Hydrogen Bonding Interactions with Lipid Phosphates
The initial and critical step in the translocation of the highly cationic HIV-1 Tat (48-60) is its interaction with the negatively charged components of the cell membrane. nih.govmeihonglab.com The peptide's eight positively charged arginine and lysine residues drive a strong electrostatic attraction to anionic lipid headgroups, particularly phosphate groups, on the cell surface. nih.govacs.orgnih.gov
Solid-state NMR studies have provided detailed insights into this interaction, revealing that Tat (48-60) inserts into the membrane-water interface, near the glycerol (B35011) backbone region. nih.govmeihonglab.comnih.gov This binding is stabilized not just by general electrostatic attraction, but by the formation of specific, bidentate hydrogen bonds between the guanidinium groups of the peptide's arginine residues and the phosphate groups of the lipids. mdpi.comnih.gov This interaction is characterized by short distances between the guanidinium group and the lipid phosphates, leading to the formation of an Arg-phosphate salt bridge. nih.govmeihonglab.comacs.orgnih.gov These strong intermolecular hydrogen bonds with lipid phosphates and surrounding water molecules are thought to compensate for the lack of a stable secondary structure in the peptide, which exists as a highly dynamic, random coil within the membrane. nih.govmeihonglab.com This lack of a rigid amphipathic structure is suggested to be crucial for its ability to translocate rapidly without causing permanent damage to the membrane. nih.govmeihonglab.com
Endocytotic Pathways of Uptake
Contrary to or in addition to direct translocation, a substantial body of evidence indicates that HIV-1 Tat (48-60) and its conjugates are internalized via energy-dependent endocytotic pathways. nih.gov The involvement of endocytosis is often observed, particularly when the peptide is attached to larger cargo molecules. researchgate.net The process is complex, with several distinct endocytotic routes implicated, often in a cell-type-specific manner. nih.govnih.govplos.org
Macropinocytosis Involvement
Macropinocytosis, a process involving the formation of large, irregular endocytic vesicles (macropinosomes), has been identified as a significant pathway for Tat (48-60) uptake. oup.comnih.govnih.gov This mechanism is characterized by actin cytoskeleton rearrangements and plasma membrane "ruffling". nih.gov The interaction of the arginine-rich peptide with cell surface heparan sulfate proteoglycans is considered a key initial step for inducing macropinocytosis. nih.gov Studies have shown that the Tat peptide can remodel the actin cytoskeleton, promoting uptake mechanisms like macropinocytosis. pnas.org In some cell types, macropinocytosis appears to be a primary, receptor-independent entry route. nih.gov For instance, research comparing different CPPs found that a peptide from the flock house virus (FHV) was more efficient at inducing macropinocytosis than Tat (48-60), suggesting that the degree of macropinocytosis induction is a critical factor in uptake efficiency. nih.govnih.gov
Caveolae-Mediated Endocytosis
Caveolae, small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, represent another potential endocytic route for Tat (48-60). frontiersin.orgashpublications.org This pathway has been implicated in the uptake of Tat-fusion proteins in cell lines like HeLa and CHO cells. nih.govfrontiersin.org The process is often linked to lipid rafts, which are specialized membrane microdomains. nih.govportlandpress.com However, the role of caveolae is cell-type dependent. For example, T-cells, which lack the signature protein caveolin and are devoid of caveolae, cannot use this pathway for Tat internalization. nih.gov Some studies have even ruled out caveolae-mediated endocytosis in certain contexts, suggesting entry is mediated by lipid rafts but not specifically caveolae. nih.gov
Clathrin-Coated Vesicle Pathway Contributions
The clathrin-mediated endocytosis pathway is a well-characterized route for the uptake of many molecules and has also been implicated in the internalization of the Tat peptide. nih.govfrontiersin.org This pathway involves the formation of clathrin-coated pits at the plasma membrane, which then invaginate to form vesicles. nih.govmolbiolcell.org In T-lymphocytes, electron microscopy has shown Tat peptide localized within these coated pits, and inhibitors of the clathrin/AP-2 pathway significantly impaired its uptake. nih.govmolbiolcell.org This suggests that in some cells, particularly immune cells like T-cells, clathrin-mediated endocytosis is a primary mechanism of entry. nih.gov However, its role is debated, with other studies suggesting the mechanism is less significant or that clathrin-coated vesicle involvement has been ruled out in other cell types. nih.govupf.edu
Receptor-Independent and Direct Translocation Postulations
The earliest hypotheses surrounding Tat (48-60) entry proposed a mechanism of direct, receptor-independent translocation across the plasma membrane. oup.comresearchgate.net This was supported by findings that internalization could occur at 4°C and under conditions of ATP depletion, which typically inhibit energy-dependent endocytic processes. oup.comresearchgate.netcapes.gov.br The ability of the peptide to enter cells lacking specific receptors and the rapid kinetics of uptake further supported a direct penetration model. biosyn.com This process is thought to be driven primarily by the peptide's cationic charge and its interactions with membrane lipids. researchgate.net
The debate between direct translocation and endocytosis is ongoing, with evidence suggesting that the mechanism may depend on several factors, including the concentration of the peptide, the nature and size of any attached cargo, and the specific cell type being studied. pnas.orgnih.gov It has been proposed that the Tat peptide can multiplex its interactions, simultaneously engaging with the membrane to create transient pores for direct entry while also interacting with cellular machinery to induce endocytosis. pnas.orgnih.gov Some models suggest that small cargo can be directly translocated, whereas larger cargo is taken up via endocytosis after being anchored to the membrane by the Tat peptide. pnas.org Recent studies on its passage across an in vitro model of the blood-brain barrier showed that while translocation was temperature-dependent, it did not seem to require receptor-mediated endocytosis, further highlighting the complexity and context-dependency of its entry mechanisms. plos.org
Research Findings on this compound Translocation Mechanisms
| Mechanism | Key Research Findings | Supporting Evidence |
| Membrane Destabilization | Induces non-lamellar phases (inverted micelles) in lipid bilayers, which may act as translocation intermediates. medchemexpress.com Creates transient, nanometer-scale pores through membrane thinning and arginine snorkeling. nih.gov | Biophysical studies with model membranes (DMPC). medchemexpress.com Molecular dynamics simulations. nih.gov |
| Electrostatic & H-Bonding | Inserts into the membrane-water interface as a random coil. nih.govmeihonglab.com Forms Arg-phosphate salt bridges and hydrogen bonds, stabilizing membrane association. nih.govacs.orgnih.gov | Solid-state NMR spectroscopy. nih.govmeihonglab.comnih.gov |
| Macropinocytosis | Uptake is induced by interaction with cell surface heparan sulfate proteoglycans and subsequent actin remodeling. pnas.orgnih.gov | Inhibition by macropinocytosis-specific inhibitors (e.g., amiloride). upf.edu Live-cell imaging showing actin reorganization. nih.govnih.gov |
| Caveolae-Mediated Endocytosis | Implicated in the uptake of Tat-fusion proteins in specific cell lines (e.g., HeLa). nih.govfrontiersin.org Associated with lipid raft microdomains. nih.govportlandpress.com | Co-localization with caveolin. frontiersin.org Inhibition by cholesterol-depleting agents (e.g., methyl-β-cyclodextrin). upf.edu |
| Clathrin-Coated Vesicles | Identified as a primary entry route in T-lymphocytes. nih.govmolbiolcell.org Tat peptide observed concentrating in clathrin-coated pits. nih.gov | Inhibition by dominant-negative mutants of Eps15, dynamin, or chlorpromazine. molbiolcell.orgupf.edu Immunogold labeling and electron microscopy. nih.gov |
| Receptor-Independent/Direct Translocation | Internalization occurs at 4°C and with ATP depletion, conditions that inhibit endocytosis. oup.comresearchgate.netcapes.gov.br Translocation across brain endothelial cell monolayers is receptor-independent. plos.org | Uptake studies at low temperatures. oup.comresearchgate.net Use of metabolic inhibitors. nih.gov |
Energy Dependence of Cellular Uptake
The cellular uptake of the this compound peptide, a derivative of the HIV-1 trans-activator of transcription (Tat) protein, is an active process that is notably dependent on cellular energy. Initial investigations into this phenomenon often involved experiments conducted at reduced temperatures (4°C) or in the absence of ATP to probe for energy-independent translocation. oup.com These studies revealed that the internalization process is significantly inhibited under such conditions, suggesting a reliance on energy-dependent pathways. oup.comcornell.edu
Further research has solidified the understanding that the uptake of Tat 48-60 is not a simple passive diffusion across the cell membrane but rather involves endocytic mechanisms. oup.comnih.gov Endocytosis, a process by which cells internalize molecules by engulfing them, is an energy-dependent process requiring ATP. oup.com Specifically, studies have shown that inhibitors of macropinocytosis, such as cytochalasin D and amiloride (B1667095), can effectively block the uptake of Tat fusion proteins, providing strong evidence for the involvement of this particular endocytic pathway. nih.gov The requirement for cellular metabolic activity is further underscored by the observation that depleting cellular ATP with agents like sodium azide (B81097) can inhibit the cellular uptake of Tat-linked peptides. plos.org
While the primary mode of entry appears to be energy-dependent endocytosis, it is worth noting that at very high concentrations, Tat 48-60 may induce focal deformations of the plasma membrane, potentially leading to a different, less controlled entry mechanism. plos.org However, under typical experimental and likely physiological concentrations, the uptake is a regulated, energy-requiring process. researchgate.net
| Condition | Effect on Tat 48-60 Uptake | Implication |
| Low Temperature (4°C) | Inhibition of uptake oup.comnih.govresearchgate.net | Indicates an energy-dependent process. |
| ATP Depletion (e.g., with sodium azide) | Inhibition of uptake cornell.eduplos.org | Confirms the requirement of cellular energy (ATP). |
| Macropinocytosis Inhibitors (e.g., cytochalasin D, amiloride) | Inhibition of uptake nih.gov | Suggests macropinocytosis as a key endocytic pathway. |
Role of Cell-Surface Glycosaminoglycans in Modulation of Uptake
Cell-surface glycosaminoglycans (GAGs), particularly heparan sulfate proteoglycans (HSPGs), play a critical, albeit complex, role in modulating the cellular uptake of the this compound peptide. researchgate.netmdpi.com These negatively charged polysaccharides are ubiquitously present on the surface of most mammalian cells and serve as initial docking sites for the highly cationic Tat peptide. researchgate.netashpublications.org
The initial interaction between the positively charged arginine and lysine residues within the Tat 48-60 sequence and the negatively charged sulfate and carboxyl groups of GAGs is primarily electrostatic. researchgate.net This binding is thought to concentrate the peptide at the cell surface, thereby facilitating its subsequent internalization. ashpublications.orgfrontiersin.org Several studies have demonstrated that the removal or modification of cell-surface heparan sulfates significantly reduces the uptake of Tat, highlighting their importance in this process. mdpi.comfrontiersin.org
However, the role of GAGs is not simply to act as passive receptors. The binding of Tat 48-60 to HSPGs can induce clustering of these proteoglycans on the cell surface, a phenomenon that is often a prelude to endocytic uptake. acs.org This interaction is a prerequisite for the induction of macropinocytosis, a major internalization pathway for arginine-rich cell-penetrating peptides. nih.gov
Interestingly, some studies have reported that cell-surface GAGs can inhibit the cellular uptake of Tat 48-60. researchgate.net This apparent contradiction may be explained by the specific cell type, the density and type of GAGs present, and the experimental conditions. It is possible that under certain circumstances, the strong binding to GAGs could sequester the peptide at the cell surface, preventing its efficient translocation into the cytoplasm. researchgate.net Nevertheless, the consensus from a wide range of studies is that the interaction with cell-surface GAGs is a crucial initiating step for the cellular entry of this compound. mdpi.comfrontiersin.orgfrontiersin.org
| Factor | Role in Tat 48-60 Uptake | Supporting Evidence |
| Heparan Sulfate Proteoglycans (HSPGs) | Act as initial cell surface receptors. mdpi.comfrontiersin.orgfrontiersin.org | Enzymatic removal of heparan sulfate reduces Tat uptake. frontiersin.org |
| Electrostatic Interaction | Mediates binding of cationic Tat peptide to anionic GAGs. researchgate.net | The positive charge of Tat is essential for this interaction. researchgate.net |
| Peptide Concentration at Cell Surface | GAG binding increases the local concentration of Tat, facilitating internalization. ashpublications.org | Higher surface concentration leads to more efficient uptake. ashpublications.org |
| Induction of Macropinocytosis | Interaction with GAGs is required to trigger this endocytic pathway. nih.gov | GAG clustering precedes macropinocytosis. acs.org |
Subcellular Trafficking and Localization Dynamics
Function of the Nuclear Localization Sequence (NLS) Domain
The this compound peptide contains a highly basic region that functions as a potent nuclear localization sequence (NLS). capes.gov.broncotarget.comnih.gov This NLS is characterized by the arginine-rich motif 49RKKRRQRRR57, which is crucial for directing the peptide, and any cargo it is attached to, to the cell nucleus. nih.gov The ability of this short peptide to mediate nuclear import is a key feature that has been extensively exploited for the delivery of macromolecules into the nucleus of living cells. capes.gov.brnih.gov
The functionality of the Tat NLS is remarkable in its efficiency. Studies have shown that the Tat 48-60 peptide is more efficient in terms of nuclear localization compared to other active peptides. medchemexpress.com This potent nuclear targeting capability is retained even when the NLS is part of a larger fusion protein. nih.govnih.gov The arginine-rich nature of the NLS is critical for its function, as substitutions of these basic residues can significantly impair nuclear import. capes.gov.br Interestingly, the NLS of Tat is considered atypical and can mediate nuclear entry through pathways distinct from those used by classical NLSs. nih.govnih.gov
ATP-Dependent and Cytosolic Factor-Independent Nuclear Import Pathways
The nuclear import mediated by the HIV-1 Tat NLS exhibits unique characteristics that distinguish it from conventional nuclear import pathways. While the process is energy-dependent, requiring ATP, it appears to be independent of the soluble cytosolic factors that are typically required for classical NLS-mediated import, such as the importin/karyopherin subunits. nih.gov
Research has demonstrated that the Tat-NLS is not recognized by the importin 58/97 subunits, which are key components of the classical import machinery. nih.gov Despite this, the Tat-NLS is sufficient to target large heterologous proteins to the nucleus in an ATP-dependent manner. nih.gov This suggests the existence of a novel nuclear import pathway. Furthermore, the nuclear import mediated by the Tat-NLS is not competitively inhibited by an excess of a conventional NLS peptide, further supporting the notion that it utilizes a distinct mechanism. nih.gov A critical step in this pathway appears to be an ATP-dependent release from cytoplasmic retention sites, which allows the peptide to then enter the nucleus. nih.gov
Intranuclear Accumulation and Retention Mechanisms
Once inside the nucleus, the this compound peptide exhibits a striking pattern of accumulation and retention. A significant portion of the internalized peptide localizes to the nucleus, and more specifically, to the nucleolus. capes.gov.broup.com This intranuclear distribution is not transient; the peptide is retained within these compartments.
The mechanism underlying this retention appears to be linked to the binding of the Tat-NLS to nuclear components. nih.gov Unlike classical NLSs which primarily mediate nuclear entry, the Tat-NLS also confers the ability to bind to structures within the nucleus, leading to its accumulation. nih.gov This was demonstrated in experiments where the Tat-NLS could mediate nuclear accumulation even in the absence of an intact nuclear envelope, a feat not possible for conventional NLSs. nih.gov This binding to nuclear components is also an ATP-dependent process. nih.gov The interaction with nucleophosmin, a nucleolar phosphoprotein, has been suggested as a potential mechanism for the shuttling and retention of Tat within the nucleus and nucleolus. nih.gov
Cytoplasmic and Organellar Distribution Patterns
Following cellular uptake, which primarily occurs via endocytosis, the this compound peptide is initially found within endocytic vesicles in the cytoplasm. oup.comnih.gov For the peptide to exert its function in the nucleus, it must escape from these endosomes into the cytosol. nih.gov
Role in Transcriptional Transactivation of HIV-1 Genome
The transactivation of the HIV-1 genome is a complex process orchestrated by the Tat protein, which ensures the efficient synthesis of full-length viral transcripts. In the absence of Tat, transcription initiated at the viral promoter often terminates prematurely, producing short, non-functional transcripts. asm.orgnih.gov The 48-60 region of Tat is integral to overcoming this transcriptional block.
A critical initial step in Tat-mediated transactivation is the binding of Tat to the Transactivation Response Element (TAR), a structured RNA hairpin located at the 5' end of all nascent viral transcripts. asm.orgplos.orgnih.gov The basic domain of Tat, which includes the 48-60 amino acid sequence, is essential for this interaction. mdpi.compnas.org This region, rich in basic amino acids, directly engages with the TAR RNA structure. mdpi.commdpi.com The binding of Tat to TAR is a prerequisite for the subsequent recruitment of host cellular factors that are necessary for efficient transcription. asm.orgplos.orgnih.gov Studies have shown that peptides corresponding to this basic region can retain the ability to bind TAR, highlighting the significance of the 48-60 sequence in this process. mdpi.com
Following its binding to TAR, Tat acts as a molecular beacon to recruit essential host transcription elongation factors to the viral promoter. asm.orgnih.govnih.govpnas.org The 48-60 region is pivotal in this recruitment process, facilitating the assembly of a productive transcription elongation complex.
A key host factor recruited by Tat is the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1. asm.orgpnas.orgnih.gov The interaction between Tat and P-TEFb is crucial for overcoming promoter-proximal pausing of RNA Polymerase II. asm.orgresearchgate.net The Tat-TAR complex serves as a high-affinity binding site for P-TEFb, and the basic domain of Tat is directly implicated in this recruitment. nih.govpnas.orgnih.gov This interaction brings the kinase activity of CDK9 to the vicinity of the stalled polymerase.
Tat, in concert with P-TEFb, further recruits a larger multiprotein complex known as the Super Elongation Complex (SEC). nih.govpnas.org The SEC contains additional elongation factors such as AFF4, ENL, AF9, and ELL2, which work synergistically to enhance transcriptional processivity. pnas.orgnih.gov Tat, through its interaction with both P-TEFb and components of the SEC like AFF4, helps to assemble this powerful elongation machinery at the HIV-1 promoter. pnas.orgnih.gov The ability of Tat to orchestrate the formation of this bifunctional complex, containing both P-TEFb and other elongation factors, is a key reason for its potent transactivation capabilities. nih.gov
The ultimate goal of Tat's interaction with TAR and the recruitment of host factors is to modulate the activity of RNA Polymerase II (Pol II), the enzyme responsible for transcribing the viral genome. asm.orgplos.orgnih.gov In the absence of Tat, Pol II initiates transcription but pauses shortly after, leading to abortive transcription. asm.orgnih.gov
The recruitment of P-TEFb by the Tat-TAR complex leads to the phosphorylation of the C-terminal domain (CTD) of Pol II by CDK9. asm.orgasm.orgmdpi.com This phosphorylation event is a critical switch that converts the paused Pol II into a highly processive elongation complex, capable of synthesizing full-length viral RNA. asm.orgmdpi.comasm.org The 48-60 region of Tat is therefore indirectly responsible for this crucial modification of Pol II by facilitating the recruitment of the kinase. Furthermore, CDK9 also phosphorylates negative elongation factors, such as DSIF and NELF, which contributes to the release of the transcriptional pause. mdpi.comasm.org
The integrated HIV-1 provirus exists within the host cell's chromatin, and its transcriptional activity is influenced by the local chromatin environment. pnas.orgnih.gov Tat plays a role in creating a more permissive chromatin state for transcription by recruiting histone acetyltransferases (HATs) to the viral promoter. oup.compnas.orgasm.org
Interaction with Positive Transcription Elongation Factor b (P-TEFb)
Modulation of RNA Polymerase II Activity and Processivity
Influence of this compound on Host Cellular Processes Beyond Viral Transcription
The HIV-1 Tat protein, a potent transactivator of viral gene expression, also exerts profound effects on host cellular machinery, extending far beyond its role in viral replication. A specific peptide fragment, this compound, which encompasses the basic arginine-rich domain, has been identified as a key player in these interactions. researchgate.netmdpi.com This region is not only crucial for the nuclear localization of the full-length Tat protein but also enables the peptide to penetrate cellular membranes, allowing it to influence various intracellular processes in both infected and bystander cells. biocrick.comnih.govmedchemexpress.com While initially considered an inert vector for delivering cargo into cells, emerging evidence reveals that the Tat 48-60 peptide itself possesses biological activity, modulating signaling pathways, gene expression, and cellular susceptibility to infection. biocrick.comnih.gov
Interactions with Intracellular Signaling Pathways
The this compound peptide has been shown to directly interact with and modulate several key intracellular signaling pathways, leading to a cascade of downstream effects that can alter cellular function.
Research has pointed to the ability of dendrons containing the 48-60 sequence of HIV-1 Tat protein to modulate the functional activity of the adenylyl cyclase signaling system. researchgate.net The dopamine (B1211576) (DA) system, which can be modulated by adenylyl cyclase activity, is particularly susceptible to the effects of HIV-1 proteins. nih.gov Dopamine receptors are categorized into D1-like (D1 and D5), which stimulate adenylyl cyclase, and D2-like (D2, D3, D4), which inhibit its activity. nih.gov The modulation of this central signaling pathway by Tat-related peptides highlights a mechanism by which the virus can influence neuronal cell function and contribute to the neurological manifestations of HIV-1 infection. nih.gov
The Tat 48-60 peptide has been demonstrated to be a potent inhibitor of two fundamental serine/threonine kinases: Protein Kinase C (PKC) and Protein Kinase A (PKA). biocrick.comnih.gov In vitro studies have revealed that the peptide inhibits PKC alpha with a half-maximal inhibitory concentration (IC50) of 22 nM and PKA with an IC50 of 1.2 µM. biocrick.comnih.gov The mechanism of this inhibition involves competition with the kinase substrates, rather than with ATP. biocrick.comnih.gov This suggests that the arginine-rich nature of the Tat 48-60 peptide allows it to bind to the substrate-binding site of these basophilic kinases. biocrick.comnih.gov Further investigation across a panel of 70 kinases showed that the inhibitory activity of the Tat-peptide extends to other AGC-family kinases (such as PKB, SGK1, S6K1, MSK1), CAMK-family kinases (CAMK1 and MELK), and a STE family kinase (MKK1). biocrick.comnih.gov
The inhibitory effect of Tat 48-60 on PKC has been shown to have downstream consequences on other signaling pathways. In HeLa cells, the peptide was found to inhibit phorbol (B1677699) ester-induced phosphorylation of ERK1/2, a key component of the MAPK signaling cascade, providing evidence that Tat inhibits PKC activity within intact cells. biocrick.comnih.gov However, other studies have shown that while the full Tat protein can induce ERK1/2 phosphorylation through its RGD domain, the Tat 48-60 peptide containing the basic sequence does not induce significant phosphorylation of ERK. nih.gov
Furthermore, in thyroid cells, the Tat 48-60 peptide attenuated sphingosylphosphorylcholine-evoked calcium fluxes, a process known to be dependent on PKC. biocrick.comnih.gov The full-length Tat protein has also been shown to elevate free calcium levels in the cytoplasm by interacting with NADPH oxidases, leading to increased mitochondrial calcium uptake. frontiersin.org
| Interactive Data Table: Effects of this compound on Intracellular Signaling | |
| Signaling Pathway | Effect of this compound |
| Adenylyl Cyclase | Modulation of functional activity. researchgate.net |
| Protein Kinase C (PKC) | Potent inhibition (IC50 = 22 nM for PKC alpha) via substrate competition. biocrick.comnih.gov |
| Protein Kinase A (PKA) | Inhibition (IC50 = 1.2 µM) via substrate competition. biocrick.comnih.gov |
| ERK1/2 Phosphorylation | Inhibition of phorbol ester-evoked phosphorylation in HeLa cells. biocrick.comnih.gov No significant induction of phosphorylation in other contexts. nih.gov |
| Calcium Fluxes | Attenuation of sphingosylphosphorylcholine-evoked Ca2+-fluxes in thyroid cells. biocrick.comnih.gov |
Inhibition of Protein Kinase C and Protein Kinase A
Modulation of Cellular Gene Expression Profiles (non-disease specific)
The full-length HIV-1 Tat protein is a well-established modulator of host cellular gene expression. oncotarget.comnih.gov It can both activate and repress the transcription of numerous cellular genes, thereby influencing a wide array of cellular processes. oncotarget.comnih.govnih.gov Tat's influence on gene expression is multifaceted; it can interact with transcription factors, co-activators, and chromatin-modifying enzymes to alter the transcriptional landscape of the host cell. nih.gov For instance, Tat can interact with histone acetyltransferases (HATs) like p300/CBP and P/CAF to stimulate transcription, while its interaction with TAFII250 and Tip60 can interfere with the transcription of cellular genes. nih.gov
Microarray analyses of cells expressing Tat have revealed a general trend of down-regulation of host cellular genes, particularly those involved in signal transduction, such as receptor tyrosine kinases and components of the Ras-Raf-MEK pathway. nih.gov Conversely, genes involved in protein translation and cell cycle regulation, as well as co-receptors for HIV-1 entry, were found to be up-regulated. nih.gov This reprogramming of the host cell's gene expression profile is thought to create an environment that is more favorable for viral replication and persistence. oncotarget.comnih.gov Tat has also been shown to alter the expression of microRNAs, adding another layer of post-transcriptional gene regulation. oncotarget.com
| Interactive Data Table: Modulation of Cellular Gene Expression by HIV-1 Tat | |
| Gene Category | Effect of Tat Expression |
| Receptor Tyrosine Kinases (RTKs) | Down-regulated. nih.gov |
| Ras-Raf-MEK Pathway Components | Down-regulated. nih.gov |
| Transcriptional Co-activators (p300/CBP, SRC-1) | Down-regulated. nih.gov |
| HIV-1 Co-receptors | Up-regulated. nih.gov |
| Translation Machinery Genes | Up-regulated. nih.gov |
| Cell Cycle Regulatory Proteins | Up-regulated. nih.gov |
| Major Histocompatibility Complex Type I (MHC-I) | Repressed transcription. nih.gov |
Impact on Cellular Susceptibility to HIV-1 Infection (non-pathogenesis)
The modulation of cellular processes by the Tat protein can also have a direct impact on a cell's susceptibility to HIV-1 infection. The full-length Tat protein, when present in the extracellular environment, can be taken up by uninfected bystander cells. oncotarget.com In these cells, Tat has been shown to up-regulate the expression of the CXC-chemokine receptor 4 (CXCR4) on resting CD4+ T cells. oncotarget.com Since CXCR4 is a major co-receptor for HIV-1 entry, its increased expression can render these cells more susceptible to infection. oncotarget.com
Furthermore, by modulating the host cell's metabolic state, HIV-1 proteins, including Tat, can influence susceptibility to infection. frontiersin.org Studies have indicated that CD4+ T cells with higher rates of glycolysis and oxidative phosphorylation are more prone to HIV-1 infection. frontiersin.org Tat contributes to this metabolic reprogramming by disrupting mitochondrial-associated ER membranes (MAMs), which leads to increased oxidative stress. frontiersin.org By altering the cellular environment in these ways, the Tat protein can facilitate the spread of the virus to new target cells. The presence of Tat during the initial stages of infection may also inhibit the establishment of HIV-1 latency, potentially by counteracting the cellular mechanisms that lead to transcriptional silencing. asm.org
Significance of Hiv 1 Tat 48 60 in Fundamental Biological Investigations
Utility in Unraveling Cellular Translocation Mechanisms
The precise mechanisms by which HIV-1 Tat (48-60) and other CPPs cross the cellular membrane are a subject of ongoing investigation, with several pathways having been proposed. These mechanisms are not mutually exclusive and can depend on factors such as the cargo being delivered and the cell type.
Direct Penetration: One proposed mechanism is the direct translocation across the lipid bilayer. This process is thought to be energy-independent. wikipedia.org Studies suggest that the peptide's high positive charge, due to its abundance of arginine residues, facilitates strong electrostatic interactions with the negatively charged components of the cell membrane, such as phosphate (B84403) groups. wikipedia.orgacs.org This interaction can lead to the formation of transient pores or the destabilization of the membrane, allowing the peptide and its cargo to enter the cell. wikipedia.orgnih.gov Solid-state NMR experiments have shown that HIV-1 Tat (48-60) interacts with the membrane-water interface, inducing a non-lamellar phase in the lipid bilayer, which may represent an intermediate step in translocation. acs.orgnih.gov The peptide's dynamic and nearly random coil structure in the lipid bilayer is thought to be crucial for its ability to cross the membrane without causing permanent damage. acs.org
Endocytosis-Mediated Uptake: In contrast to direct penetration, endocytosis is an energy-dependent process. spandidos-publications.comnih.gov Several forms of endocytosis have been implicated in the uptake of HIV-1 Tat (48-60).
Macropinocytosis: This form of "cell drinking" involves the formation of large, irregular vesicles and has been identified as a significant pathway for the internalization of the Tat peptide. wikipedia.orgpnas.org Studies have shown that inhibitors of macropinocytosis can significantly reduce the uptake of the peptide. beilstein-journals.org
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles. It has also been described as a potential mechanism for the entry of the Tat peptide into cells. nih.govbeilstein-journals.org
Caveolae-Mediated Endocytosis: This pathway involves small, flask-shaped invaginations of the plasma membrane called caveolae. Some studies have suggested the involvement of this pathway in the uptake of Tat fusion proteins. nih.gov
The ability of HIV-1 Tat (48-60) to utilize multiple entry pathways highlights its adaptability and makes it a powerful tool for studying the complex processes of cellular translocation.
Contribution to Understanding Protein-Nucleic Acid Interactions
The basic domain of the HIV-1 Tat protein, from which the 48-60 peptide is derived, plays a critical role in the interaction with a specific viral RNA element known as the trans-activation response element (TAR). oncotarget.comfrontiersin.org This interaction is essential for the trans-activation of HIV-1 gene expression. oncotarget.comfrontiersin.org
The arginine-rich motif within the Tat (48-60) sequence is crucial for binding to the TAR RNA. frontiersin.org Specifically, this region of the Tat protein interacts with the bulge region of the TAR RNA stem-loop structure. frontiersin.orgasm.org This binding event is a key step in the recruitment of cellular factors, such as the positive transcription elongation factor b (P-TEFb), to the viral promoter, which then leads to an increase in the rate of transcription. oncotarget.comfrontiersin.org
Research using the Tat (48-60) peptide and its mutants has provided valuable insights into the specifics of these interactions. Studies have shown that the peptide can bind to both TAR RNA and its corresponding DNA sequence (dTAR). nih.govnih.gov The binding is primarily driven by electrostatic interactions between the positively charged arginine residues and the negatively charged phosphate backbone of the nucleic acid. acs.orgnih.gov Furthermore, specific residues, such as Tyr47, have been shown to contribute to the binding affinity through stacking interactions with the nucleic acid bases. nih.gov
The study of the interaction between HIV-1 Tat (48-60) and TAR has not only illuminated a critical aspect of the HIV-1 life cycle but has also served as a model system for understanding the broader principles of protein-RNA recognition. The dynamic nature of these interactions, characterized by rapid association and dissociation, is believed to be a key feature of nucleic acid chaperones, a role that has been attributed to the Tat protein. nih.govnih.gov
Advanced Methodologies for Characterizing Hiv 1 Tat 48 60
Peptide Synthesis and Bioconjugation Strategies
The creation and modification of the HIV-1 Tat (48-60) peptide are fundamental to its application in research. These processes involve precise chemical synthesis and subsequent conjugation to other molecules to enable tracking and delivery of cargo.
Solid-phase peptide synthesis (SPPS) is the standard method for producing the HIV-1 Tat (48-60) peptide. nih.govnih.govresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The most common approach utilizes 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. nih.govnih.gov
The process begins with the attachment of the first C-terminal amino acid to the resin. Subsequently, the Fmoc protecting group on the N-terminus of the attached amino acid is removed, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). frontiersin.org The next Fmoc-protected amino acid is then activated and coupled to the deprotected N-terminus of the growing peptide chain. frontiersin.org This cycle of deprotection and coupling is repeated until the entire peptide sequence is assembled. frontiersin.org Reagents like HBTU and HOBt are often used to facilitate the coupling reactions. frontiersin.org Microwave-assisted SPPS can be employed to accelerate the synthesis process, significantly reducing the time required for deprotection and acylation steps. nih.govacs.org
Once the synthesis is complete, the peptide is cleaved from the resin support, and all remaining protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA). frontiersin.org The crude peptide is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), to achieve a high degree of purity (often >95%). researchgate.netoup.com The identity and mass of the synthesized peptide are confirmed using mass spectrometry. researchgate.netoup.com
To visualize and track the HIV-1 Tat (48-60) peptide, it is often labeled with a fluorescent probe. Fluorescein (B123965) isothiocyanate (FITC) is a commonly used label for this purpose. nih.govoup.comresearchgate.net The labeling process typically involves the reaction of the isothiocyanate group of FITC with a primary amine on the peptide, such as the N-terminal amino group or the side chain of a lysine (B10760008) residue. nih.gov This forms a stable thiourea (B124793) bond. For instance, FITC can be conjugated to the N-terminal free amide group of the peptide. oup.com
In some cases, the fluorescent label, such as 5(6)-carboxyfluorescein (B613776) (5(6)-FAM), can be tethered to a specific amino acid within the peptide sequence, like Lysine-50, through an amide bond. rsc.org This site-specific labeling allows for more precise tracking of the peptide's behavior. The fluorescently labeled peptides are then purified to remove any unreacted dye. oup.com
The primary utility of HIV-1 Tat (48-60) lies in its ability to act as a vector for the intracellular delivery of larger molecules and nanoparticles that would otherwise not be able to cross the cell membrane. medchemexpress.comrockland.comnih.gov
Macromolecules: The Tat peptide has been successfully conjugated to a variety of macromolecules, including other peptides, proteins, and nucleic acids like siRNA. rockland.comnih.gov For example, it has been fused with other peptides to enhance their cellular uptake. nih.gov The conjugation can be achieved through various chemical strategies. One common method involves modifying the sense strand of an siRNA with a C6-thiol linker, which then reacts with a cysteine residue on the Tat peptide to form a disulfide bond. nih.gov
Nanoparticles: HIV-1 Tat (48-60) can be conjugated to the surface of nanoparticles to facilitate their entry into cells. nih.govnih.gov This has been demonstrated with various types of nanoparticles, including platinum and iron oxide nanoparticles. nih.govmdpi.com One method for conjugation involves an epoxy conjugation technique where the nanoparticle surface is first activated with a compound like Denacol®, followed by the attachment of the Tat peptide. nih.gov In another approach, a fusion protein was created containing the Tat peptide and a platinum-binding peptide, which then self-assembled with platinum nanoparticles. nih.gov
Labeling with Fluorescent Probes (e.g., FITC)
Quantitative and Qualitative Assessment of Cellular Uptake
To understand the efficacy of HIV-1 Tat (48-60) as a delivery vector, it is crucial to assess its cellular uptake both qualitatively and quantitatively. This is typically achieved using advanced microscopy and cytometry techniques.
Confocal laser scanning microscopy is a powerful tool for visualizing the internalization and subcellular localization of fluorescently labeled HIV-1 Tat (48-60). rsc.orgfrontiersin.orgnih.gov By using a fluorescently tagged Tat peptide (e.g., FITC-Tat or TAMRA-Tat), researchers can observe its entry into live or fixed cells in real-time. rsc.orgfrontiersin.org
In a typical experiment, cells are incubated with the fluorescently labeled Tat peptide for a specific duration. rsc.orgfrontiersin.org After incubation, the cells are washed to remove any non-internalized peptide and then visualized under the microscope. nih.gov The resulting images can reveal the efficiency of uptake and the peptide's distribution within the cell, such as localization in the cytoplasm or nucleus. nih.govresearchgate.net For example, studies have shown that FITC-labeled Tat (48-60) can be observed within cells, often displaying a punctate cytoplasmic staining pattern, which is indicative of endosomal entrapment. researchgate.netrsc.org
Table 1: Confocal Microscopy Findings for FITC-Tat 48-60 Uptake
| Cell Line | Incubation Time | Observation | Reference |
|---|---|---|---|
| FHC and IEC-6 | 40 minutes | Rapidly higher cellular uptake observed. nih.gov | nih.gov |
| FHC and IEC-6 | 1 hour | Predominant cytoplasmic and nuclear enrichment. researchgate.net | researchgate.net |
| HeLa | 2 hours | Punctate cytoplasmic staining. rsc.org | rsc.org |
This table is interactive and can be sorted by column.
Flow cytometry, or fluorescence-activated cell sorting (FACS), provides a quantitative measure of the cellular uptake of fluorescently labeled HIV-1 Tat (48-60). rsc.orgosdd.netupf.edu This technique allows for the rapid analysis of a large population of cells, providing statistically robust data on the percentage of cells that have internalized the peptide and the mean fluorescence intensity, which corresponds to the amount of peptide taken up. rsc.orgosdd.net
For flow cytometry analysis, cells are incubated with a fluorescently labeled Tat peptide. osdd.netupf.edu After incubation, any peptide bound to the cell surface that has not been internalized is often removed by washing the cells with heparin or treating them with trypsin. osdd.net The cells are then analyzed by the flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam. rsc.orgosdd.net This allows for a comparison of the uptake efficiency of different Tat-cargo conjugates or under different experimental conditions, such as varying concentrations or incubation times. rsc.orgnih.gov
Table 2: Flow Cytometry Analysis of Fluorescently Labeled Tat 48-60 Uptake
| Cell Line | Peptide Concentration | Incubation Time | Key Finding | Reference |
|---|---|---|---|---|
| HeLa | 25 µM | 2 hours | Strong internalization of Tat 48-60 conjugates. rsc.org | rsc.org |
| HeLa | 10 µM | 1 hour | Significant intracellular fluorescence intensity detected. osdd.net | osdd.net |
| HeLa | 50 µM | 45 minutes | Uptake is significantly reduced at low temperatures. upf.edu | upf.edu |
This table is interactive and can be sorted by column.
Fluorescence Spectroscopy and Imaging Techniques
Fluorescence spectroscopy and imaging are powerful tools for studying the interaction of HIV-1 TAT 48-60 with cellular components and model membranes. Confocal laser scanning microscopy, for instance, has been used to observe the uptake of this peptide into live cells, revealing an apparently endocytotic uptake mechanism. medchemexpress.com
In other studies, the TAT 48-60 peptide has been labeled with fluorescent probes to track its internalization and distribution within cells. For example, a bioconjugate of TAT 48-60 with 5(6)-carboxyfluorescein (5(6)-FAM) was shown to be internalized in HeLa cells, exhibiting a punctate cytoplasmic staining pattern when observed by confocal microscopy. rsc.org Similarly, conjugation with a ruthenium(II) polypyridyl complex, which exhibits phosphorescence, also allowed for the visualization of cellular uptake. rsc.org These imaging studies provide direct visual evidence of the peptide's ability to enter cells and can offer insights into the pathways involved. rsc.org
Fluorescence spectroscopy can also be used to study the peptide's interaction with lipid vesicles, which serve as models for cell membranes. Changes in the fluorescence properties of probes embedded in the lipid bilayer or attached to the peptide can provide information about binding, insertion depth, and peptide-induced changes in the membrane environment.
Biophysical Characterization of Peptide-Membrane Interactions
The interaction of this compound with the cell membrane is a critical step in its translocation process. Several biophysical techniques have been instrumental in characterizing this interaction at a molecular level.
Solid-state NMR (ssNMR) spectroscopy has provided detailed insights into the conformation, dynamics, and lipid interactions of this compound when bound to model membranes. acs.orgnih.govacs.org Studies using ssNMR on TAT 48-60 in anionic lipid bilayers have revealed that the peptide is highly dynamic and adopts a nearly random coil structure. acs.orgnih.gov It has been found to insert into the membrane-water interface, close to the glycerol (B35011) backbone region. acs.orgnih.gov
Furthermore, ssNMR has elucidated specific molecular interactions, such as the formation of salt bridges between the arginine residues of the peptide and the phosphate (B84403) groups of the lipids. acs.orgnih.gov This interaction is evidenced by short guanidinium-phosphate distances and restricted dynamics of the guanidinium (B1211019) group. acs.orgnih.gov The observation of strong cross-peaks between the peptide and water in 1H spin diffusion spectra indicates that the binding is stabilized not only by electrostatic attraction but also by intermolecular hydrogen bonding with lipid phosphates and water. acs.orgnih.gov Interestingly, some studies have shown that TAT 48-60 can induce a non-lamellar phase in zwitterionic dimyristoylphosphatidylcholine (B1235183) (DMPC) membranes, suggesting a mechanism for membrane perturbation. nih.gov
| ssNMR Finding | Significance | Supporting Evidence |
| Random coil conformation | Suggests lack of a defined secondary structure is key for translocation without permanent membrane damage. acs.orgnih.gov | 13C and 15N chemical shifts in DMPC/DMPG membranes. nih.govmeihonglab.com |
| Interfacial location | Positions the peptide at the membrane-water interface near the glycerol backbone. acs.orgnih.gov | Peptide-water cross-peaks in 1H spin diffusion spectra. nih.govmeihonglab.com |
| Arginine-phosphate interaction | Highlights the importance of electrostatic interactions and hydrogen bonding for membrane binding. acs.orgnih.gov | Short guanidinium-phosphate distances and restricted dynamics. acs.orgnih.gov |
| Induction of non-lamellar phase | Implies a mechanism of membrane disruption that may facilitate translocation. nih.gov | Isotropic 31P NMR signal in DMPC bilayers. nih.gov |
Lipid monolayer studies are employed to assess the surface activity of peptides and their ability to insert into and perturb lipid membranes at the air-water interface. Research has shown that the this compound peptide by itself exhibits no significant surface activity, which is consistent with its weak amphiphilic character. researchgate.netresearchgate.net However, when conjugated to a cargo molecule, the resulting construct can become highly surface active. researchgate.net This suggests that the nature of the cargo can significantly influence the membrane-interacting properties of the TAT peptide. researchgate.net These studies measure the change in surface pressure of a lipid monolayer upon injection of the peptide into the subphase, providing a quantitative measure of its membrane insertion capabilities. researchgate.net
Dynamic light scattering (DLS) and circular dichroism (CD) spectroscopy are complementary techniques used to characterize the conformation of this compound in different environments. DLS can be used to determine the hydrodynamic radius of peptide-pDNA complexes, providing information on their size and aggregation state. uq.edu.auacs.org
CD spectroscopy is widely used to study the secondary structure of peptides in solution and in the presence of lipid vesicles. nih.govethz.ch For this compound, CD studies have generally indicated a random coil structure in aqueous solution. meihonglab.comnih.gov This lack of a defined secondary structure is also largely maintained in the presence of lipid membranes, which is consistent with the findings from solid-state NMR. meihonglab.comnih.gov The persistence of a random coil conformation suggests that a specific, ordered structure like an alpha-helix or beta-sheet may not be a prerequisite for its membrane translocation activity. acs.orgmeihonglab.com
| Technique | Information Gained | Key Finding for this compound |
| Dynamic Light Scattering (DLS) | Size and aggregation of peptide complexes. uq.edu.auacs.org | Characterization of the hydrodynamic radii of peptide-cargo complexes. acs.org |
| Circular Dichroism (CD) | Secondary structure (e.g., α-helix, β-sheet, random coil). nih.govethz.ch | Predominantly random coil structure in both aqueous solution and in the presence of lipid vesicles. meihonglab.comnih.gov |
Monolayer Studies for Surface Activity Assessment
Molecular Interaction Studies
Understanding how this compound interacts with other biomolecules, particularly nucleic acids, is crucial for its application as a delivery vector.
Electrophoretic mobility shift assays (EMSAs), also known as gel shift assays, are a fundamental technique for studying protein-nucleic acid interactions. thermofisher.comresearchgate.net This method is based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid. thermofisher.comresearchgate.net
EMSAs have been used to evaluate the binding affinity of this compound and its conjugates to target RNA sequences, such as the trans-activation response (TAR) element of HIV-1. biorxiv.orgoup.comelifesciences.org In these experiments, a labeled nucleic acid probe is incubated with increasing concentrations of the peptide or peptide-conjugate, and the resulting mixture is resolved by gel electrophoresis. oup.comoup.com The formation of a shifted band indicates binding. Such studies have demonstrated that conjugating the TAT peptide to a polyamide nucleic acid (PNA) targeting TAR does not inhibit the binding of the PNA to its target RNA sequence. oup.com This is a critical finding for the development of TAT-based delivery systems for therapeutic oligonucleotides. The assay can be used qualitatively to confirm binding and quantitatively to determine binding affinities (dissociation constants). elifesciences.orgnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assays
Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile and widely used technique to detect and quantify the binding of HIV-1 Tat (48-60) to various molecules, including antibodies and cellular receptors. rockland.commybiosource.com This assay is valuable for screening potential interaction partners and for characterizing the binding affinity of the peptide.
In a typical ELISA-based binding assay, the HIV-1 Tat (48-60) peptide is immobilized on the surface of a microplate well. Subsequently, a solution containing the potential binding partner, such as a purified receptor protein or a cell lysate, is added to the well. If binding occurs, the partner molecule will attach to the immobilized peptide. After a washing step to remove unbound molecules, a specific antibody that recognizes the binding partner is introduced. This primary antibody is then detected by a secondary antibody conjugated to an enzyme. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the amount of bound partner molecule.
ELISA can be adapted to study the interaction of Tat with various host factors. For instance, it can be used to investigate the binding of Tat to cell surface receptors like heparan sulfate (B86663) proteoglycans (HSPGs), which are known to be important for Tat uptake. frontiersin.orgashpublications.org By coating the ELISA plate with different types of HSPGs, researchers can determine the specificity of the Tat (48-60) interaction. Furthermore, competitive ELISA, where a known interacting molecule is used to compete with the test molecule for binding to Tat, can provide quantitative data on binding affinities.
A search for a specific ELISA kit for HIV-1 Tat specific factor 1 (HTATSF1) revealed a quantitative sandwich ELISA kit designed for in vitro research use. mybiosource.com This kit is intended for determining the level of HTATSF1 in undiluted original mouse body fluids, tissue homogenates, and secretions. mybiosource.com
Protein Pull-Down Assays for Host Factor Interactions
Protein pull-down assays are a powerful method for identifying and validating interactions between the HIV-1 Tat (48-60) peptide and its host cell binding partners. ashpublications.org This technique relies on using a "bait" protein (in this case, a tagged version of the Tat peptide) to "pull down" its interacting "prey" proteins from a complex mixture, such as a cell lysate.
In a typical pull-down assay, the HIV-1 Tat (48-60) peptide is first tagged with an affinity tag, such as glutathione (B108866) S-transferase (GST) or a polyhistidine tag. This tagged peptide is then incubated with a cell lysate containing a multitude of host proteins. If a host protein interacts with the Tat peptide, it will form a complex. These complexes are then captured on beads coated with a substance that has a high affinity for the tag (e.g., glutathione beads for GST tags). After washing away non-specifically bound proteins, the interacting proteins are eluted from the beads and can be identified by techniques such as Western blotting or mass spectrometry.
Protein pull-down assays have been instrumental in identifying numerous host factors that interact with the full-length Tat protein and its domains. For example, these assays have been used to confirm the interaction of Tat with components of the transcriptional machinery. frontiersin.org A study investigating the interaction between Tat and the Amyloid Precursor Protein (APP) utilized GST pull-down assays with serial C-terminal deletion mutants of Tat to pinpoint the cysteine-rich domain as the key region for APP binding. plos.org Another study used a biotinylated small molecule inhibitor, UMB-136, in a pull-down assay to demonstrate its binding to the host protein BRD4, which in turn influences the association between P-TEFb and Tat. frontiersin.org
| Bait Protein | Prey Protein Source | Identified Interacting Protein | Reference |
|---|---|---|---|
| GST-Tat (full length and deletion mutants) | SK-N-MC cell lysates | Amyloid Precursor Protein (APP) | plos.org |
| Biotinylated UMB-136 | Jurkat cell lysate | BRD4 | frontiersin.org |
| Biotinylated TAR RNA | Recombinant proteins | IN-CTD, Tat | mdpi.com |
Genetic and Mutagenesis Approaches for Structure-Function Elucidation
Genetic and mutagenesis approaches are fundamental to understanding the relationship between the structure of the HIV-1 Tat (48-60) peptide and its function. By systematically altering the amino acid sequence, researchers can identify critical residues and domains responsible for its translocation activity and interactions with other molecules.
The HIV-1 Tat (48-60) peptide is characterized by a high concentration of basic amino acid residues, particularly arginine and lysine. iscabiochemicals.com Site-directed mutagenesis is a technique used to systematically replace these residues with other amino acids to assess their importance for the peptide's function.
Studies have shown that the guanidinium headgroup of arginine is particularly crucial for the cell-penetrating ability of Tat. researchgate.net Replacing arginine residues with alanine, a neutral amino acid, often leads to a significant reduction or complete loss of translocation activity. Similarly, substituting arginine with lysine, another basic amino acid, can also diminish the efficiency of translocation, highlighting the unique role of the arginine side chain. researchgate.net These experiments have confirmed that the cationic nature of the peptide is essential for its interaction with the negatively charged cell membrane. researchgate.net
Mutational analyses have also been used to identify trans-dominant negative mutants of Tat. By introducing single amino acid substitutions in the core region, researchers have created peptides that can inhibit the function of the wild-type Tat protein, offering a potential therapeutic strategy. nih.gov
Truncation studies involve creating progressively shorter versions of the HIV-1 Tat peptide to identify the smallest fragment that still retains its cell-penetrating ability. These studies have been crucial in pinpointing the minimal translocation domain.
Research has demonstrated that the peptide corresponding to amino acids 48-60 of Tat retains the full translocation activity of the larger protein. medchemexpress.commedchemexpress.com In fact, some studies suggest that this truncated peptide is even more efficient at nuclear localization than longer versions. medchemexpress.commedchemexpress.com Further truncation studies have shown that a core sequence of 11 amino acids (residues 47-57) is sufficient for protein transduction. ahajournals.orgnih.govaacrjournals.org Unexpectedly, the alpha-helical structure corresponding to residues 37-47 was found not to be required for cellular uptake and nuclear translocation. researchgate.netnih.gov In contrast, a peptide with a full alpha-helix but a truncated basic cluster was not taken up by cells. nih.gov These findings have been instrumental in the design of smaller, more efficient cell-penetrating peptides for drug delivery applications.
| Tat Peptide Fragment | Key Finding | Reference |
|---|---|---|
| Tat (48-60) | Retains full translocation activity and shows efficient nuclear localization. | medchemexpress.commedchemexpress.com |
| Tat (47-57) | Identified as the minimal sequence sufficient for protein transduction. | ahajournals.orgnih.govaacrjournals.org |
| Tat (37-47) | Not required for cellular uptake and nuclear translocation. | researchgate.netnih.gov |
Rational Design and Research Applications of Hiv 1 Tat 48 60 Derivatives
Engineering of HIV-1 TAT 48-60 Peptide Analogs
The rational design of HIV-1 Tat (48-60) analogs involves strategic chemical modifications to improve its properties as a molecular transporter. These modifications range from simple amino acid substitutions to more complex constructions like dimerization and lipidation.
Amino Acid Substitutions and Their Impact on Translocation Efficiency
The core of the HIV-1 Tat (48-60) peptide's translocation ability lies in its basic amino acid-rich sequence. nih.govresearchgate.net Research has shown that the translocation process is not strictly dependent on the exact native sequence, allowing for a degree of flexibility in its composition. For instance, substituting the naturally occurring L-amino acids with their D-amino acid counterparts (D-Tat) results in an analog that maintains comparable internalization efficiency to the original Tat-(48-60) peptide. oup.com Similarly, analogs composed entirely of arginine residues (R9-Tat) have demonstrated efficient cellular uptake. oup.com
| Peptide Analog | Modification | Impact on Translocation | Reference |
| D-Tat | D-amino acid substitution | Internalized as efficiently as Tat-(48-60) | oup.com |
| R9-Tat | Arginine substitution | Internalized as efficiently as Tat-(48-60) | oup.com |
| Tat-(49-57) | Deletion of residues | Comparable internalization to Tat-(48-60) | oup.com |
| Tat-(49-54) | Deletion of residues | Comparable internalization to Tat-(48-60) | oup.com |
| Truncated Basic Cluster | Deletion of 3 positive charges | Loss of translocation ability | nih.gov |
Dimerization and Multimeric Dendron Formations
To enhance the delivery potential of the Tat peptide, researchers have explored the creation of multimeric structures. Dimerization and the formation of multimeric dendrons involve linking multiple copies of the peptide to a central core. This strategy aims to increase the local concentration of the CPP, potentially leading to enhanced cellular uptake. One common method for creating these structures is through thioether-based chemical ligation, where haloacetyl-activated peptides are joined to a lysine (B10760008) core that has been functionalized with a thiol group. researchgate.net This approach has been used to create multiple antigenic peptide (MAP) dendrimers, which display several copies of a peptide epitope on a branched lysine core. researchgate.netresearchgate.net The multimeric presentation is considered an effective way to enhance the biological activity of peptides. researchgate.net
Lipidation and Other Chemical Modifications (e.g., Stearic Acid)
Lipidation, the covalent attachment of a lipid moiety such as stearic acid to the peptide, is another strategy to improve translocation efficiency. The addition of a hydrophobic tail can enhance the peptide's interaction with the cell membrane. researchgate.netresearchgate.net For instance, N-terminal stearylation of arginine-rich peptides, including those similar in nature to Tat-(48-60), has been shown to increase transfection efficiency by approximately 100-fold. researchgate.net This enhancement is attributed to the hydrophobic moiety contributing to the absorption of the peptide-cargo complex onto the cell membrane. researchgate.net While stearylation of some CPPs like Arg9 did not show improved transfection, its presence on others, such as TP10, significantly improved delivery efficiency. researchgate.net This suggests that the effectiveness of lipidation can be peptide-specific.
Development of Advanced Intracellular Cargo Delivery Systems for Research
The primary application of engineered HIV-1 Tat (48-60) derivatives is in the development of sophisticated systems for delivering various research payloads into living cells. medchemexpress.comanaspec.comtargetmol.com These systems are designed to overcome the barrier of the cell membrane for molecules that are otherwise impermeant.
Enhancing Cellular Uptake of Research Payloads
The fundamental purpose of using Tat-derived peptides is to enhance the cellular uptake of conjugated or co-administered molecules. medchemexpress.comacs.org The peptide acts as a vehicle, facilitating the entry of its cargo into the cytoplasm and, in many cases, the nucleus. medchemexpress.comresearchgate.net This has been successfully demonstrated for a wide range of cargo, including other peptides, proteins, and nanoparticles. rockland.com
A significant area of research involves the use of HIV-1 Tat (48-60) to deliver bioactive peptides and full-length proteins into cells. nih.gov This allows researchers to study the function of these molecules in a live-cell context. For example, by fusing the Tat peptide to a target protein, the fusion protein can be transduced into cells, enabling the investigation of its intracellular activity. nih.gov This has been shown to be effective for proteins as large as 110 kDa. nih.gov In one study, fusing the Tat (48-60) sequence to the peptide YVEEL significantly increased its internalization into enterocytes, allowing it to exert a protective effect in a model of necrotizing enterocolitis. researchgate.net This demonstrates the potential of Tat-mediated delivery for introducing therapeutic or signaling molecules into specific cell types for research purposes.
Transduction of Nucleic Acids (e.g., PNA, oligonucleotides)
Targeted Delivery to Specific Subcellular Compartments (e.g., nucleus, mitochondria)
Beyond simply crossing the outer cell membrane, derivatives of this compound can be engineered to target specific organelles within the cell. The native Tat peptide itself contains a classical nuclear localization signal (NLS) within the 49-57 region (GRKKRRQRR), which directs it and its conjugated cargo to the cell nucleus.
This intrinsic property is highly valuable for applications requiring nuclear delivery, such as gene therapy or drugs that act on nuclear targets. Researchers have exploited this NLS to deliver DNA, transcription factors, and other molecules directly to the nucleus, bypassing the need for them to navigate the crowded cytoplasm and nuclear pore complex alone.
Furthermore, modifications to the Tat peptide sequence have enabled the re-targeting of its cargo to other subcellular locations, such as the mitochondria. By appending specific mitochondrial targeting sequences, Tat-based delivery systems can be directed to this organelle. This has opened up possibilities for studying mitochondrial genetics and developing therapies for mitochondrial diseases by delivering corrective nucleic acids or therapeutic proteins.
Novel Research Probes and Biosensors Utilizing this compound
The cell-penetrating ability of Tat 48-60 has been instrumental in the development of sophisticated probes and biosensors for monitoring the internal environment of living cells in real-time.
Imaging Agents for Cellular Processes
By attaching fluorescent dyes or other imaging moieties to the Tat 48-60 peptide, researchers can create powerful tools to visualize cellular structures and processes. As mentioned, Tat-conjugated quantum dots allow for stable and bright labeling of intracellular compartments.
Beyond static labeling, Tat-based probes can be designed to respond to specific cellular events. For example, a Tat peptide can be linked to a fluorophore whose emission spectrum changes in response to local pH, ion concentration, or enzymatic activity. This creates a sensor that can be delivered into the cell to map these parameters in different subcellular locations. Such tools have been crucial in understanding the dynamic changes that occur within cells during processes like apoptosis or cell division.
Tools for Investigating Intracellular Signaling Networks
A significant challenge in cell biology is understanding the complex web of protein interactions and signaling cascades that govern cellular behavior. Tat 48-60 derivatives provide a means to introduce inhibitors, activators, or monitoring tools directly into the intracellular space to dissect these networks.
For instance, peptides that mimic the binding domain of a particular protein can be fused to the Tat sequence. Once delivered into the cell, these peptides can act as competitive inhibitors, disrupting specific protein-protein interactions and allowing researchers to study the consequences. This approach has been used to investigate signaling pathways involving kinases, phosphatases, and adapter proteins. By observing the cellular response to these targeted disruptions, the specific roles of individual proteins within a signaling network can be elucidated.
Theoretical Frameworks and Future Trajectories in Hiv 1 Tat 48 60 Research
Evolution of Mechanistic Models for Cell-Penetrating Peptide Translocation
The understanding of how HIV-1 Tat (48-60) and other arginine-rich CPPs enter cells has undergone significant evolution. Initial theories, formulated in the early stages of CPP research, were later challenged and refined by new experimental evidence, leading to more complex and integrated models.
Refined Understanding of Membrane Interaction Pathways
The interaction between HIV-1 Tat (48-60) and the plasma membrane is the critical first step in its cellular entry. Early models focused on the strong electrostatic attraction between the peptide's highly cationic arginine-rich domain and the negatively charged components of the cell surface. acs.org The guanidinium (B1211019) groups of the arginine residues were identified as crucial for this process, proving more potent than other cationic groups like lysine (B10760008). researchgate.net
Subsequent research has provided a more nuanced picture of this interaction. It is now understood that the peptide's engagement with the membrane is not merely electrostatic but involves a series of complex biophysical events.
Lipid Bilayer Perturbation : Studies using model membranes have shown that HIV-1 Tat (48-60) does not simply bind to the surface but actively perturbs the lipid bilayer. It can induce the formation of non-lamellar lipid structures, such as rod-like inverted micelles, which may act as transient intermediates during translocation. medchemexpress.comnih.gov This suggests a mechanism that locally destabilizes the membrane to facilitate passage.
Interfacial Insertion and Conformation : Solid-state NMR studies have revealed that upon binding, the Tat (48-60) peptide inserts into the membrane-water interface, positioning itself near the glycerol (B35011) backbone region of the lipids. acs.org In this environment, the peptide maintains a highly dynamic and nearly random coil structure. acs.org This lack of a rigid, amphipathic structure is thought to be essential for its ability to cross the membrane without causing permanent damage. acs.org
Role of Specific Lipid Interactions : The interaction is stabilized not only by electrostatic attraction but also by the formation of specific hydrogen bonds between the peptide's arginine residues and the phosphate (B84403) headgroups of the lipids. acs.orgnih.gov This interaction is so significant that simulations have shown a single Tat peptide can associate with approximately 14 lipids, with each of its positive charges interacting with nearly two phosphate groups. nih.gov
Integration of Endocytotic and Non-Endocytotic Mechanisms
One of the most significant evolutions in the field has been the shift from a binary view of uptake (direct penetration vs. endocytosis) to an integrated model where multiple pathways coexist and may be simultaneously active. pnas.orgmdpi.com The predominant mechanism can depend on various factors, including peptide concentration, the nature of any attached cargo, and the specific cell type. nih.gov
Initially, the uptake of Tat (48-60) was thought to be an energy-independent process of direct translocation, as early experiments showed that internalization was not inhibited at low temperatures or by inhibitors of ATP-dependent processes. oup.comportlandpress.com However, later studies revealed that these initial observations might have been influenced by experimental artifacts, such as cell fixation methods. portlandpress.com
Current evidence strongly supports the involvement of energy-dependent endocytotic pathways. nih.govportlandpress.com
Macropinocytosis : A significant body of evidence points to macropinocytosis, an actin-driven process of large-scale fluid uptake, as a major route of entry. oup.comnih.govnih.gov Studies have shown that inhibitors of macropinocytosis, such as cytochalasin D and amiloride (B1667095), can significantly reduce the uptake of Tat peptides and their conjugates. nih.gov
Other Endocytic Routes : While macropinocytosis is prominent, other endocytic mechanisms, including clathrin-mediated and caveolae-mediated endocytosis, have also been implicated, suggesting that Tat (48-60) can exploit multiple internalization routes. nih.govfrontiersin.org
The contemporary view is that HIV-1 Tat (48-60) is a "multiplexing" peptide, capable of engaging different cellular components to facilitate entry via multiple pathways. pnas.org It can interact with cell-surface heparan sulfate (B86663) proteoglycans (HSPGs) to trigger conventional endocytosis, while also possessing the ability to directly interact with the lipid bilayer to induce membrane curvature and transient pore formation, facilitating direct entry. pnas.orgmicrobiologyresearch.orgoncotarget.com This dual capability allows the peptide to be highly efficient in its cellular uptake across diverse conditions.
| Translocation Mechanism | Description | Key Supporting Evidence | Relevant Citations |
|---|---|---|---|
| Direct Penetration (Non-Endocytotic) | Energy-independent translocation directly across the plasma membrane. Involves models like transient pore formation or the creation of inverted micelles. | Uptake observed at 4°C in early studies; induction of non-lamellar phases in model membranes; simulations showing pore formation. | oup.comnih.govnih.gov |
| Macropinocytosis (Endocytotic) | An energy-dependent, actin-driven process where the cell engulfs large amounts of extracellular fluid into vesicles called macropinosomes. | Inhibition of uptake by specific inhibitors like amiloride and cytochalasin D; colocalization of the peptide with macropinosome markers. | oup.comnih.govnih.gov |
| Clathrin-Mediated Endocytosis | Receptor-mediated uptake into clathrin-coated vesicles. | Some studies show colocalization with clathrin and inhibition by clathrin pathway inhibitors. | nih.govfrontiersin.org |
| Caveolae-Mediated Endocytosis | Uptake via small, flask-shaped membrane invaginations called caveolae. | Implicated in the uptake of some Tat-fusion proteins. | nih.gov |
| Integrated/Multiplex Model | The peptide simultaneously utilizes multiple pathways, with the dominant route depending on concentration, cargo, and cell type. | Demonstrations that Tat can induce membrane curvature and also interact with cytoskeletal components to trigger endocytosis-like events without receptors. | pnas.orgmdpi.com |
Identification of Unresolved Questions and Research Gaps
Despite decades of research, several fundamental questions regarding the translocation of HIV-1 Tat (48-60) remain unanswered. These gaps in our knowledge represent critical areas for future investigation to fully harness the peptide's potential. nih.govmicrobiologyresearch.org
Complete Elucidation of Cellular Receptor-Independent Uptake Mechanisms
A major unresolved issue is the precise molecular mechanism of direct, receptor-independent translocation across the lipid bilayer. nih.gov While endocytosis is a well-accepted pathway, the ability of Tat (48-60) and its analogs to enter cells under conditions where endocytosis is inhibited suggests an alternative, direct entry route exists. plos.orgresearchgate.net The "inverted micelle" and "transient pore" models are theoretical frameworks, but direct, unambiguous observation and characterization of these structures in living cells are lacking. nih.govnih.gov Future research must aim to visualize these transient events in real-time and define the exact sequence of molecular interactions that allows a highly charged peptide to overcome the hydrophobic barrier of the cell membrane in an energy-independent fashion. nih.gov
Quantitative Dissection of Peptide-Host Factor Interactions in Complex Biological Systems
While it is known that Tat (48-60) interacts with host factors like HSPGs and membrane lipids, a detailed quantitative understanding of these interactions in a complex biological milieu is missing. oncotarget.commdpi.com Key research gaps include:
Stoichiometry and Affinity : Determining the precise binding affinities, kinetics, and stoichiometry of the peptide's interaction with various membrane components and intracellular proteins. Proteomic studies have identified numerous potential interacting proteins, but the functional relevance of many of these associations is unclear. mdpi.com
Concentration Dependence : How do local concentrations of the peptide at the cell surface influence the choice of uptake pathway? It is hypothesized that direct penetration is more likely at high concentrations, but the exact thresholds and regulatory mechanisms are not well defined. nih.gov
Intracellular Fate : After entry, the peptide often becomes trapped in endosomes. nih.govnih.gov The mechanisms governing its escape from these vesicles into the cytosol and nucleus are poorly understood and represent a major barrier to its efficacy as a delivery vector. nih.gov
Understanding the Interplay between Peptide Conformation and Cellular Milieu
HIV-1 Tat is considered an intrinsically disordered protein, meaning it lacks a stable three-dimensional structure in its unbound state. acs.orgmdpi.com The Tat (48-60) fragment likely shares this characteristic. acs.org This conformational flexibility is believed to be crucial for its function, allowing it to adopt different structures upon interacting with different partners (e.g., RNA, lipids, proteins). mdpi.com A significant research gap is understanding how the cellular environment dictates its conformation and how this, in turn, dictates its function. Key questions include:
What is the specific conformation of the peptide when it induces membrane curvature versus when it triggers an endocytic pathway?
How does the transition from the extracellular space to the membrane interface, and then potentially to the cytosol, alter its structure?
Does the peptide's conformation change upon binding to cargo, and how does this impact its translocation efficiency and pathway choice?
Solid-state NMR and molecular dynamics simulations have provided initial insights, showing a dynamic, random coil structure at the membrane interface. acs.orgnih.gov However, mapping these conformational dynamics within a living cell remains a formidable challenge that will require the development of advanced in-situ imaging and spectroscopic techniques.
The HIV-1 Tat (48-60) peptide, a segment of the full-length trans-activator of transcription protein, is a archetypal cell-penetrating peptide (CPP) renowned for its ability to cross cellular membranes. acs.orgiscabiochemicals.com This peptide, corresponding to the amino acid sequence Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln, contains the core protein transduction domain (PTD) responsible for the cellular uptake of the parent protein. iscabiochemicals.comnih.govmicrobiologyresearch.org Research into this peptide is not only pivotal for understanding HIV-1 pathogenesis but also for advancing our fundamental knowledge of peptide-membrane interactions and cellular transport mechanisms.
Emerging Methodological Innovations and Their Application
Methodological advancements are continuously refining the understanding of how HIV-1 Tat (48-60) interacts with and enters cells. These innovative techniques allow for a more dynamic and detailed visualization of the peptide's journey.
The study of the intracellular behavior of HIV-1 Tat (48-60) has been significantly enhanced by advanced imaging technologies. Live-cell imaging using confocal laser scanning microscopy allows for the real-time tracking of fluorescently labeled Tat peptides as they enter and traffic within cells. researchgate.netrsc.org
For instance, studies have utilized fluorescein-labeled Tat (48-60) to observe its dose-dependent internalization and accumulation within the nucleus and nucleoli of HeLa cells. researchgate.net This provides direct visual evidence of the peptide's ability to reach the nuclear compartment. To overcome the limitations of organic fluorophores, such as photobleaching during prolonged imaging, researchers have developed more robust probes. One such innovation involves conjugating Tat (48-60) to a luminescent polypyridyl ruthenium complex, [Ru(bipy)₂(mcb)]²⁺. rsc.org When compared to the conventional organic dye 5(6)-FAM, the ruthenium-conjugated peptide exhibited significantly higher photostability under continuous laser scanning, making it a superior tool for long-term live-cell imaging experiments. rsc.org These advanced imaging approaches are critical for dissecting the kinetics and pathways of Tat (48-60) uptake, revealing a punctate cytoplasmic localization that suggests an endocytic internalization mechanism in some cases. rsc.orgmedchemexpress.com
Identifying the cellular components that interact with HIV-1 Tat (48-60) is key to fully understanding its function and transport. While high-throughput screening (HTS) has been widely applied to other viral proteins, its specific application to the Tat (48-60) fragment is an emerging area. Methodologies developed for the full-length Tat protein, however, provide a clear blueprint for future studies.
A novel proteomic method known as PLATO (parallel analysis of translated open reading frames) has been used to screen for interactions with the full-length Tat protein. mdpi.com This technique combines in vitro ribosome display with high-throughput DNA sequencing to analyze protein enrichment, offering a sensitive platform to identify interacting partners from a large library of proteins. mdpi.com Such an approach could be adapted to specifically use the Tat (48-60) peptide as bait, enabling the discovery of cellular proteins that bind directly to this domain. Confirmation of these interactions often involves lower-throughput methods like co-immunoprecipitation, which has been used to validate interactions between full-length Tat and host proteins like SIN3A. mdpi.com Applying these HTS and validation workflows to the Tat (48-60) fragment promises to uncover novel cellular receptors or trafficking factors that mediate its biological activities.
Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable for investigating the interaction of HIV-1 Tat (48-60) with lipid membranes at an atomic level. These simulations provide insights into transient events that are difficult to capture experimentally. MD simulations suggest a detailed mechanism for how the highly hydrophilic Tat peptide can cross the hydrophobic membrane barrier. pnas.org
This proposed mechanism involves several key steps:
Binding and Crowding: The positively charged arginine and lysine residues of the peptide interact strongly with the negatively charged phosphate groups on the lipid bilayer's surface. acs.orgpnas.orgnih.gov
Membrane Perturbation: At sufficient concentrations, the peptides induce localized thinning of the membrane. pnas.orgnih.gov
Pore Formation: The insertion of charged arginine side chains into the membrane core nucleates the formation of a transient, water-filled pore. pnas.org
Translocation: The peptide then diffuses across the membrane by moving along the surface of this transient pore. pnas.org
These simulations highlight the crucial role of the arginine residues, which are more effective than lysine in facilitating translocation due to the bidentate hydrogen bonding of the guanidinium group with phosphate headgroups. acs.orgpnas.org Furthermore, solid-state NMR studies have complemented these models by showing that in a membrane environment, Tat (48-60) does not form a stable secondary structure but exists as a highly dynamic, random coil peptide that inserts into the membrane-water interface. acs.orgnih.govmeihonglab.com This structural flexibility is believed to be essential for its ability to translocate across the membrane without causing permanent damage. acs.orgnih.gov
High-Throughput Screening for Novel Interacting Partners
Future Directions in Fundamental Biological Discovery (non-therapeutic)
The study of HIV-1 Tat (48-60) continues to open new avenues in fundamental cell biology, extending beyond its role in virology.
The HIV-1 Tat (48-60) peptide is one of the most well-characterized protein transduction domains (PTDs) and serves as a model for understanding a growing class of peptides from other viruses and organisms that possess cell-penetrating abilities. acs.orgmicrobiologyresearch.orgnih.gov The mechanistic principles uncovered for Tat (48-60) provide a valuable framework for investigating other PTDs.
Key insights from Tat (48-60) research, such as the importance of a high density of cationic residues (particularly arginine) and the functional significance of structural disorder, are likely generalizable features of many arginine-rich CPPs. acs.orgpnas.orgnih.gov Comparative studies between Tat (48-60) and other PTDs, like penetratin from Drosophila, have revealed that a lack of a stable, amphipathic structure may be a critical feature that allows for rapid translocation without disrupting membrane integrity. acs.orgnih.gov Future research will likely focus on a broader survey of viral genomes to identify new PTDs and to determine if the mechanisms elucidated for Tat (48-60)—such as pore formation and interactions with specific lipid types—represent a universal strategy for viral protein entry.
Despite extensive research, the precise mechanism of HIV-1 Tat (48-60) cellular uptake remains a subject of debate, suggesting that it may utilize multiple pathways depending on the cell type and experimental conditions. Initially, it was believed to enter cells via a receptor- and energy-independent mechanism involving direct translocation across the plasma membrane. ashpublications.org However, subsequent studies have provided evidence for energy-dependent endocytic pathways, such as macropinocytosis. rsc.org
The conflicting findings may be partly due to experimental artifacts, as the peptide's strong positive charge can lead to tenacious binding to the cell surface, which can be mistaken for internalization. nih.gov It is also established that heparan sulfate proteoglycans on the cell surface can act as initial, low-affinity receptors that concentrate the peptide at the membrane, facilitating subsequent uptake. microbiologyresearch.org
Future fundamental research is needed to resolve these different models. The application of the advanced, real-time imaging techniques and computational simulations described above will be crucial. This work may not only clarify the specific pathways used by Tat (48-60) but could also lead to the discovery of novel cellular import mechanisms for macromolecules that have been previously overlooked.
Data Tables
Table 1: Compound Names Referenced in Article
| Compound Name | Abbreviation / Alternate Name | Description |
|---|---|---|
| HIV-1 Tat (48-60) | Tat peptide, Tat PTD | A 13-amino acid cell-penetrating peptide (GRKKRRQRRRPPQ) from the HIV-1 Tat protein. iscabiochemicals.com |
| Fluorescein (B123965) | - | An organic fluorescent dye used to label the Tat peptide for imaging studies. researchgate.net |
| 5(6)-Carboxyfluorescein (B613776) | 5(6)-FAM | A derivative of fluorescein used as a fluorescent label for comparison in imaging studies. rsc.org |
| [Ru(bipy)₂(mcb)]²⁺ | Ruthenium complex | A photostable, luminescent polypyridyl ruthenium complex used as a probe for live-cell imaging. rsc.org |
Table 2: Summary of Research Findings for HIV-1 Tat (48-60)
| Research Area | Technique Used | Key Finding | Citation(s) |
|---|---|---|---|
| Intracellular Dynamics | Confocal Laser Scanning Microscopy | Demonstrated dose-dependent internalization and nuclear/nucleolar accumulation of fluorescently labeled peptide. | researchgate.net |
| Intracellular Dynamics | Live-Cell Imaging with Ruthenium Probe | Revealed punctate cytoplasmic localization and showed superior photostability compared to conventional organic dyes. | rsc.org |
| Peptide-Membrane Interaction | Molecular Dynamics (MD) Simulations | Proposed a translocation mechanism involving peptide-induced membrane thinning and transient pore formation. | pnas.org |
| Peptide-Membrane Interaction | Solid-State NMR Spectroscopy | Determined that the membrane-bound peptide is highly dynamic and exists in a nearly random coil conformation at the interface. | acs.orgnih.govmeihonglab.com |
| Peptide-Membrane Interaction | MD Simulations & X-ray Scattering | Showed that the peptide binds to phosphate headgroups, decreases membrane bending modulus, and increases area per lipid. | nih.gov |
| Cellular Uptake Mechanism | Indirect Immunofluorescence | Observed that cellular uptake can occur via endocytic pathways. | researchgate.netmedchemexpress.com |
Developing Novel Tools for Basic Cellular Biology Research
The short peptide sequence derived from the HIV-1 trans-activator of transcription (Tat) protein, specifically the amino acid segment 48-60, has emerged as a powerful and versatile tool in fundamental cellular biology research. This peptide, often referred to as a cell-penetrating peptide (CPP), possesses the remarkable ability to traverse cellular membranes, a feat not easily accomplished by most macromolecules. oup.com This property is being harnessed by scientists to develop novel methods for delivering a wide array of molecular cargo directly into living cells, thereby enabling new avenues of investigation into complex cellular processes. mdpi.comnih.gov The study of the HIV-1 Tat (48-60) peptide itself is also providing profound insights into the biophysical interactions between peptides and cell membranes. acs.org
The utility of HIV-1 Tat (48-60) as a research tool stems from its basic amino acid-rich sequence, which facilitates its uptake into cells. researchgate.net Researchers have successfully conjugated this peptide to various molecules, effectively creating chimeric molecules that retain the biological activity of the cargo and the cell-penetrating capability of the Tat peptide. oup.comnih.gov This strategy allows for the introduction of otherwise impermeable molecules into the cellular environment, providing a platform to study their function or track their localization in real-time.
Probing Cellular Mechanisms with Tat-Mediated Cargo Delivery
A primary application of the HIV-1 Tat (48-60) peptide in basic research is its use as a delivery vector for biologically active proteins and peptides. researchgate.net By attaching the Tat sequence, scientists can introduce functional enzymes, regulatory proteins, or inhibitory peptides into cells to manipulate and study specific pathways. For instance, the delivery of the 120-kDa β-galactosidase protein, a large enzyme that is normally cell-impermeable, was one of the early demonstrations of the power of this technique. oup.comresearchgate.net This success opened the door for the delivery of a wide range of proteins to probe their intracellular roles.
Another significant example is the delivery of Cre recombinase, an enzyme used in genetic engineering to excise or invert specific DNA sequences flanked by loxP sites. The ability to introduce Cre recombinase into any cell type, independent of genetic encoding, provides researchers with temporal and spatial control over gene expression, which is invaluable for studying gene function in developmental biology and disease modeling. researchgate.net
Furthermore, the Tat peptide has been used to deliver fluorescent probes and nanoparticles into cells. researchgate.net This allows for high-resolution imaging of intracellular structures and dynamic processes. By understanding how the Tat peptide and its cargo are internalized, researchers are also gaining a more detailed picture of the cell's own transport machinery.
Investigating Cellular Uptake and Membrane Dynamics
The mechanism by which HIV-1 Tat (48-60) enters cells is a subject of intensive research and has itself become a tool for understanding cellular transport pathways. ppm.edu.pl The process is not simple and appears to involve multiple mechanisms, the prevalence of which may depend on the cell type, the nature of the attached cargo, and the experimental conditions. frontiersin.org
Initial interactions are believed to occur between the positively charged (cationic) Tat peptide and negatively charged heparan sulfate proteoglycans on the cell surface. researchgate.netresearchgate.net Following this binding, internalization can proceed through several endocytic pathways:
Clathrin-mediated endocytosis : This pathway involves the formation of clathrin-coated pits at the plasma membrane. Studies have shown that for certain Tat-cargo conjugates, this is a major route of entry. nih.govnih.gov
Caveolae-mediated endocytosis : This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. nih.gov
Macropinocytosis : This process involves the formation of large vesicles (macropinosomes) and has been identified as a significant uptake mechanism for Tat fusion proteins. medchemexpress.com The use of specific inhibitors of this pathway, such as cytochalasin D and amiloride, has been instrumental in confirming its role. medchemexpress.com
In addition to endocytosis, there is evidence for direct translocation of the peptide across the plasma membrane. Biophysical studies using techniques like solid-state NMR on model membranes have revealed that the HIV-1 Tat (48-60) peptide interacts strongly with the phosphate groups of membrane lipids. acs.org These studies suggest that the peptide does not adopt a rigid, ordered structure like a typical alpha-helix within the membrane. Instead, it appears to remain as a highly dynamic, random coil at the membrane-water interface. acs.org This lack of a defined structure may be key to its ability to cross the lipid bilayer without causing permanent damage. acs.org The investigation into how this highly charged peptide overcomes the energetic barrier to enter the hydrophobic core of the membrane continues to challenge and refine our models of biological membrane physics.
The study of arginine-rich peptides like HIV-1 Tat (48-60) has thus provided a dual benefit to basic cellular biology. It has furnished a practical tool for delivering molecular probes and effectors into cells, and it simultaneously serves as a research subject for dissecting the intricate and varied mechanisms of cellular transport and membrane translocation. researchgate.net
Q & A
Q. What is the structural and functional basis of HIV-1 TAT (48-60) as a cell-penetrating peptide (CPP)?
HIV-1 TAT (48-60) is a 13-amino acid peptide (sequence: GRKKRRQRRRPPQ) derived from residues 48–60 of the HIV-1 Tat protein. Its high positive charge (+7.97 at pH 7.0) arises from eight Arg/Lys residues, enabling electrostatic interactions with anionic lipid membranes . Structurally, it adopts a random-coil conformation in lipid bilayers, as shown by solid-state NMR, which facilitates dynamic membrane insertion without permanent membrane disruption .
Methodological Insight : To confirm its structural dynamics, employ solid-state NMR or circular dichroism (CD) spectroscopy in anionic lipid bilayers. Monitor guanidinium-phosphate interactions and peptide-water hydrogen bonding to assess membrane interface stabilization .
Q. How is HIV-1 TAT (48-60) synthesized and purified for experimental use?
The peptide is chemically synthesized using standard Fmoc solid-phase peptide synthesis. Post-synthesis, it is purified via reverse-phase HPLC to ≥95% purity, with optional salt forms (TFA, HCl, or HAc). Storage conditions are critical: lyophilized powder should be kept at –80°C for long-term stability, while solubilized peptide (e.g., in H₂O) requires –80°C storage with limited freeze-thaw cycles .
Methodological Insight : Validate purity using MALDI-TOF mass spectrometry (observed m/z: 1718.05) and quantify net charge via isoelectric focusing (pI = 13.21) .
Advanced Research Questions
Q. How does the random-coil structure of HIV-1 TAT (48-60) influence its membrane translocation efficiency compared to amphipathic CPPs?
Unlike amphipathic CPPs (e.g., penetratin), HIV-1 TAT (48-60) lacks stable secondary structure, enabling rapid membrane translocation via transient Arg-phosphate salt bridges and hydrogen bonding with lipid headgroups. Solid-state NMR reveals its insertion near the glycerol backbone region of lipid bilayers, minimizing membrane disruption .
Methodological Insight : Use fluorescence anisotropy or FRET assays to compare membrane perturbation between TAT (48-60) and structured CPPs. Pair with molecular dynamics simulations to model transient interactions .
Q. What experimental strategies resolve contradictions in reported translocation mechanisms (direct penetration vs. endocytosis)?
Conflicting studies attribute TAT (48-60) internalization to direct membrane penetration or endocytosis. To resolve this, employ temperature-dependent uptake assays (4°C inhibits endocytosis) combined with confocal microscopy using labeled TAT-cargo conjugates. For example, a study showed TAT-fused Nef protein enters cells via endocytosis, while free TAT (48-60) penetrates directly .
Methodological Insight : Use inhibitors like chlorpromazine (clathrin-mediated endocytosis) or methyl-β-cyclodextrin (caveolae disruption) to isolate pathways .
Q. How can researchers optimize cargo delivery efficiency using TAT (48-60) without inducing cytotoxicity?
Cytotoxicity correlates with cargo size and TAT concentration. For example, TAT-mediated delivery of small particles (e.g., siRNA) requires ≤10 µM peptide, while protein cargos (e.g., Cas9) may need higher doses. Use MTT assays to determine IC₅₀ values and optimize cargo-peptide molar ratios. A 1:20 molar ratio (cargo:TAT) is often effective for protein delivery .
Methodological Insight : Employ flow cytometry to quantify cellular uptake efficiency and correlate with cytotoxicity thresholds .
Q. What are the limitations of using HIV-1 TAT (48-60) in vivo, and how can they be addressed?
In vivo limitations include rapid renal clearance and nonspecific tissue uptake. To mitigate this, conjugate TAT (48-60) with PEGylated nanoparticles or target-specific ligands (e.g., folate). A study demonstrated that PEGylation extends TAT’s plasma half-life by 3-fold while retaining >80% delivery efficiency .
Methodological Insight : Use pharmacokinetic profiling (e.g., IVIS imaging) and tissue biodistribution assays in murine models .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting data on TAT (48-60)-induced membrane perturbations?
Discrepancies arise from varying lipid compositions (e.g., DMPC vs. anionic membranes) and experimental conditions (e.g., peptide-to-lipid ratios). For consistency, standardize lipid bilayer models (e.g., POPC/POPG 3:1) and use quartz crystal microbalance (QCM) assays to quantify membrane binding kinetics .
Q. Why do some studies report TAT (48-60)-mediated endosomal escape while others do not?
Endosomal escape efficiency depends on cargo size and endosomal pH. For example, TAT-conjugated DNA escapes less efficiently (<20%) than proteins (~50%). Use pH-sensitive dyes (e.g., LysoTracker) and colocalization analysis to quantify escape rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
